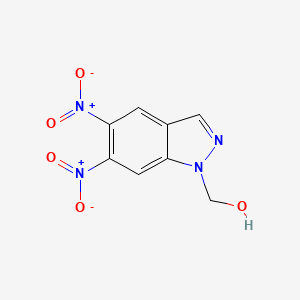
(5,6-Dinitro-1h-indazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dinitro-1h-indazol-1-yl)methanol is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dinitro-1h-indazol-1-yl)methanol typically involves the reaction of 5,6-dinitroindazole with formaldehyde in an aqueous hydrochloric acid solution. This reaction leads to the formation of the N1-CH2OH derivative . The reaction conditions include:
Reagents: 5,6-dinitroindazole, formaldehyde, hydrochloric acid
Solvent: Water
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dinitro-1h-indazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 5,6-Dinitro-1H-indazole-1-carboxylic acid
Reduction: 5,6-Diamino-1H-indazol-1-yl)methanol
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
(5,6-Dinitro-1h-indazol-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.
Mechanism of Action
The mechanism of action of (5,6-Dinitro-1h-indazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential as a nitric oxide synthase inhibitor suggests that it may interfere with the production of nitric oxide, a signaling molecule involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitro-1H-indazol-1-yl)methanol
- (6-Nitro-1H-indazol-1-yl)methanol
- (7-Nitro-1H-indazol-1-yl)methanol
Uniqueness
(5,6-Dinitro-1h-indazol-1-yl)methanol is unique due to the presence of two nitro groups at the 5 and 6 positions of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other mono-nitro indazole derivatives .
Properties
CAS No. |
42239-36-1 |
|---|---|
Molecular Formula |
C8H6N4O5 |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
(5,6-dinitroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H6N4O5/c13-4-10-6-2-8(12(16)17)7(11(14)15)1-5(6)3-9-10/h1-3,13H,4H2 |
InChI Key |
RENVLLDJKISVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















